molecular formula C6H5BrClNO B1403554 2-Bromo-4-chloro-6-methoxypyridine CAS No. 1196154-35-4

2-Bromo-4-chloro-6-methoxypyridine

Cat. No.: B1403554
CAS No.: 1196154-35-4
M. Wt: 222.47 g/mol
InChI Key: LZKBAUIQDZPBGF-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-methoxypyridine is an organic compound belonging to the pyridine family It is characterized by the presence of bromine, chlorine, and methoxy substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-methoxypyridine typically involves the halogenation of pyridine derivatives. One common method involves the bromination and chlorination of 6-methoxypyridine. For instance, 2-Bromo-6-methoxypyridine can be synthesized by reacting 2,6-dibromopyridine with sodium methoxide in ethanol . The reaction is carried out under reflux conditions for several hours, followed by extraction and purification steps to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-methoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.

    Catalysts: Palladium catalysts are commonly used in coupling reactions.

    Solvents: Organic solvents such as ethanol, methanol, and dichloromethane are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions with amines can produce aminopyridine derivatives .

Scientific Research Applications

2-Bromo-4-chloro-6-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen and methoxy groups can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methoxypyridine
  • 2-Chloro-4-methoxypyridine
  • 2,6-Dibromopyridine

Uniqueness

2-Bromo-4-chloro-6-methoxypyridine is unique due to the specific arrangement of its substituents, which can confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of bromine, chlorine, and methoxy groups can enhance its versatility in various chemical reactions and applications .

Properties

IUPAC Name

2-bromo-4-chloro-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKBAUIQDZPBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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